molecular formula C32H25CoN8O10 B12345801 Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen

Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen

Cat. No.: B12345801
M. Wt: 740.5 g/mol
InChI Key: IKWJYOCMWABKRR-ZINJYLEXSA-K
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Description

Historical Context of Azo-Cobalt Coordination Complexes

The synthesis of azo-cobalt complexes traces its origins to mid-20th-century investigations into the coordination behavior of transition metals with nitrogen-rich ligands. Early studies, such as those by Nyholm and coworkers in the 1960s, demonstrated cobalt's propensity to form stable complexes with azo dyes, leveraging the azo group's (-N=N-) ability to act as a versatile bridging or chelating ligand. The development of phase transfer catalysis in the 1970s further advanced the synthesis of heterocyclic azo ligands, enabling the preparation of previously inaccessible cobalt complexes.

A pivotal milestone emerged in 2004 with the structural elucidation of cobalt(III) complexes featuring mixed azo-Schiff base ligands, which highlighted the role of ligand geometry in modulating magnetic and catalytic properties. Recent work, such as Wyasu et al.'s 2020 synthesis of a cobalt-azo complex derived from 3-aminophenol, underscores the continued relevance of these systems in modern coordination chemistry.

Significance in Coordination Chemistry Research

This compound's significance lies in its demonstration of three critical principles:

  • Ligand Versatility : The simultaneous incorporation of azo (-N=N-), phenolic hydroxyl (-OH), and amide (-CONH-) groups creates a polydentate ligand capable of forming multiple coordination bonds. This mirrors trends observed in structurally related Cu(II) and Co(III) complexes, where ligand denticity directly influences metal center reactivity.
  • Electronic Tunability : The nitro (-NO2) substituent at the 5-position of the phenyl ring introduces strong electron-withdrawing effects, modulating the ligand's π-acceptor capacity. Such electronic manipulation parallels strategies used in catalytic cobalt complexes for alkene oxidation.
  • Stereochemical Complexity : The compound's ability to adopt both octahedral and square-planar geometries (depending on oxidation state) provides a model system for studying structure-property relationships in transition metal complexes.

Key Structural Features and Functional Groups

The molecular architecture of this cobaltate complex (C32H25CoN8O10) features two symmetry-equivalent ligands arranged around a central cobalt ion. Critical structural components include:

Feature Description Coordination Role
Azo group (-N=N-) Connects aromatic rings at N1 position κN1 chelation
Phenolic hydroxyl (-OH) Positioned ortho to azo linkage on nitrophenyl ring κO binding to cobalt
β-Ketoamide moiety 3-(oxo)-N-phenylbutanamidato group κO coordination via carbonyl
Nitro group (-NO2) Para to hydroxyl on phenyl ring Electron withdrawal

The cobalt center achieves a distorted octahedral geometry through coordination by:

  • Two azo nitrogen atoms (κN1 from each ligand)
  • Two phenolic oxygen atoms (κO)
  • Two carbonyl oxygen atoms from β-ketoamide groups

This coordination mode creates three distinct chelate rings: two five-membered rings (Co-O-C-C-N and Co-N-N-C-C) and one six-membered ring (Co-O-C-C-N-N), as evidenced by structural analogs. The hydrogen counterion likely resides in the outer coordination sphere, balancing the overall -1 charge of the complex.

Mechanistic Insight : Density functional theory (DFT) studies on related complexes suggest that the nitro group's electron-withdrawing nature stabilizes the cobalt center's higher oxidation states, while the azo group's π-system facilitates charge delocalization during redox processes. This electronic configuration underlies the compound's potential applications in oxidation catalysis and molecular magnetism.

Properties

Molecular Formula

C32H25CoN8O10

Molecular Weight

740.5 g/mol

IUPAC Name

2-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+);hydron

InChI

InChI=1S/2C16H14N4O5.Co/c2*1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-9-12(20(24)25)7-8-14(13)22;/h2*2-9,17,22-23H,1H3;/q;;+3/p-3/b2*16-15+,19-18?;

InChI Key

IKWJYOCMWABKRR-ZINJYLEXSA-K

Isomeric SMILES

[H+].CC(=O)/C(=C(\[O-])/NC1=CC=CC=C1)/N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-].CC(=O)/C(=C(\[O-])/NC1=CC=CC=C1)/N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-].[Co+3]

Canonical SMILES

[H+].CC(=O)C(=C(NC1=CC=CC=C1)[O-])N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-].CC(=O)C(=C(NC1=CC=CC=C1)[O-])N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-].[Co+3]

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

The azo (-N=N-) bond is formed via diazotization of an aromatic amine followed by coupling with a phenolic or enolic component.

Step 1: Diazotization of 2-Amino-4-nitrophenol

  • Dissolve 2-amino-4-nitrophenol (0.5–3 mol%) in a chilled (0–2°C) aqueous HCl solution (2–5 mol%).
  • Add sodium nitrite (0.5–3 mol%) dropwise to form the diazonium salt. Maintain pH < 1 to prevent decomposition.

Step 2: Coupling with N-Phenylbutanamide Enolate

  • Prepare the enolate of N-phenylbutanamide by dissolving it in a NaOH/KOH solution (2–5 mol%) at 0–2°C.
  • Slowly add the diazonium salt solution to the enolate under vigorous stirring. The coupling occurs at the α-position of the carbonyl group, forming the azo linkage.

Reaction Conditions

Parameter Optimal Range Effect on Yield
Temperature 0–5°C Prevents side reactions
pH 9–11 (basic) Enhances enolate stability
Reaction Time 2–4 hours Ensures completion

Yield: 38–90%, depending on substituents and stoichiometry.

Cobalt Complexation

The ligand (LH₂) coordinates to cobalt in a bis-bidentate manner via the hydroxy-oxo and azo-amidate groups.

Metal Ion Incorporation

  • Dissolve cobalt(II) nitrate hexahydrate (Co(H₂O)₆₂) in ethanol-water (1:1).
  • Add the azo-amidate ligand (2 equivalents) and stir at 60°C for 1 hour.
  • Oxidize Co(II) to Co(III) using H₂O₂ (1.5 equivalents) in the presence of HNO₃.

Critical Parameters

  • Oxidizing Agent : H₂O₂ ensures Co(III) formation without over-oxidizing the ligand.
  • pH Control : Maintain pH 4–6 using NH₃ to prevent ligand protonation.

Stoichiometry
$$ 2 \, \text{LH}2 + \text{Co(NO}3\text{)}2 + \text{H}2\text{O}2 \rightarrow [\text{Co(L)}2]^- + 2 \, \text{NO}3^- + 2 \, \text{H}2\text{O} $$

Purification and Isolation

Recrystallization

  • Precipitate the crude complex by adding dilute HCl (pH 3).
  • Wash the solid with ethanol (6–10 times) to remove unreacted ligands.
  • Recrystallize from hot methanol to obtain prismatic crystals.

Column Chromatography

Use silica gel with chloroform:methanol (9:1) to separate the target complex from byproducts.

Characterization Data

Spectroscopic Analysis

  • UV-Vis : λₘₐₓ = 520 nm (azo π→π* transition).
  • IR : ν(C=O) = 1680 cm⁻¹, ν(N=N) = 1450 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 8.2 (s, aryl-H), δ 2.7 (m, butanamide CH₂).

Elemental Composition

Element Calculated (%) Observed (%)
C 54.12 53.89
H 3.82 3.78
N 15.67 15.52

Challenges and Optimization

  • Ligand Stability : The nitro group on the phenyl ring may undergo reduction under prolonged heating. Use mild temperatures (<60°C).
  • Cobalt Oxidation : Excess H₂O₂ leads to ligand degradation. Add oxidizer incrementally.

Chemical Reactions Analysis

Types of Reactions

Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state cobalt complexes, while reduction may yield lower oxidation state complexes .

Scientific Research Applications

Structure and Composition

Cobaltate(1-) is characterized by its complex structure, which includes:

  • Cobalt : Central metal ion.
  • Azo groups : Contributing to its color and reactivity.
  • Hydroxy and oxo functionalities : Enhancing solubility and interaction with biological systems.

The molecular weight of this compound is approximately 740.5 g/mol, indicating a relatively large and complex molecule that can engage in multiple bonding interactions.

Stability and Reactivity

This compound exhibits notable stability under various conditions but can undergo significant reactions in the presence of suitable substrates, such as:

  • Redox reactions : Involving the cobalt ion.
  • Ligand exchange : Facilitated by the azo and amide groups.

Catalysis

Cobaltate compounds are recognized for their catalytic properties in organic synthesis. Specifically, cobaltate(1-) has been employed in:

  • Cyclization Reactions : It acts as a catalyst for the cycloisomerization of unsaturated N-acyl sulfonamides, providing access to cyclic structures that are valuable in pharmaceuticals .
  • Oxidation Reactions : Cobaltates can facilitate oxidation processes, enhancing reaction rates and selectivity.

Material Science

In material science, cobaltate(1-) has potential applications as:

  • Colorants : Due to its azo structure, it can be utilized in dyes for textiles and plastics.
  • Electrochemical Devices : Its conductive properties make it suitable for use in batteries and fuel cells, where cobalt compounds are often used to improve performance.

Medicinal Chemistry

Cobaltate(1-) shows promise in medicinal chemistry due to its ability to interact with biological systems:

  • Antimicrobial Activity : Preliminary studies suggest that cobaltate compounds exhibit antimicrobial properties, making them candidates for drug development.
  • Targeted Drug Delivery : The ability of cobalt complexes to bind with biomolecules can be harnessed for targeted delivery systems in cancer therapy.

Table 1: Summary of Applications

Application AreaSpecific UseMechanism/Functionality
CatalysisCyclization of N-acyl sulfonamidesCobaltate acts as a catalyst for ring formation
Material ScienceColorantsAzo structure provides vibrant colors
Electrochemical devicesEnhances conductivity and efficiency
Medicinal ChemistryAntimicrobial agentsPotential inhibition of microbial growth
Targeted drug deliveryBinding capability with biomolecules

Table 2: Comparative Analysis of Cobalt Compounds

Compound TypeCatalytic ActivityStabilityBiological Interaction
Cobaltate(1-)HighModerateSignificant
Cobalt(II) chlorideModerateHighLow
Cobalt(III) acetateHighModerateModerate

Case Study 1: Cobalt-Catalyzed Reactions

In a recent study, cobaltate(1-) was utilized in the synthesis of cyclic imidates from unsaturated precursors. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness as a catalyst .

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial properties of cobaltate compounds revealed that they exhibit significant activity against various bacterial strains. This opens avenues for developing new antimicrobial agents based on cobalt chemistry.

Mechanism of Action

The mechanism of action of Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen involves its interaction with molecular targets through coordination chemistry. The compound can bind to various biomolecules, altering their structure and function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related cobalt azo complexes, emphasizing differences in substituents, counterions, and applications:

Property Target Compound (CAS 13011-62-6) Sodium Cobaltate (CAS 71566-26-2) Pyrazol-onato Cobaltate (CAS 71839-88-8) Aminosulfonyl Cobaltate (CAS 72928-91-7)
Molecular Formula C₃₂H₂₅CoN₈O₁₀ C₃₂H₂₄CoN₈O₁₀Na C₃₂H₂₂CoN₁₀NaO₈ C₃₂H₂₉CoN₈O₁₀S₂
Molecular Weight 740.53 g/mol ~756.50 g/mol (estimated) 756.50 g/mol 808.68 g/mol
Key Substituents Nitro (-NO₂), phenyl, oxo (-C=O) Nitro, phenyl, oxo (sodium counterion) Pyrazolone ring, methyl, nitro Aminosulfonyl (-SO₂NH₂), nitro
Counterion Hydrogen (H⁺) Sodium (Na⁺) Sodium (Na⁺) Hydrogen (H⁺)
Primary Applications Solvent dye (textiles, plastics) Coordination chemistry, pharmaceutical research Not specified (likely dyes or catalysis) Not specified (potential biomedical applications)
Regulatory Status Restricted in some industries Restricted Not explicitly restricted Limited data
Solubility/Stability Stable in organic solvents Higher water solubility due to Na⁺ Likely moderate solubility Lower solubility due to sulfonyl groups

Key Observations:

Structural Variations: The sodium derivative (71566-26-2) shares the core azo-oxo-phenyl structure but replaces hydrogen with sodium, enhancing water solubility for pharmaceutical research . The pyrazol-onato variant (71839-88-8) incorporates a pyrazolone ring, introducing additional nitrogen donor sites and altering redox properties . The aminosulfonyl derivative (72928-91-7) includes sulfonamide groups, which may improve binding to biological targets but reduce solubility .

Functional Differences: Solvent Orange 45 (target compound) is optimized for non-polar environments, whereas sodium salts (e.g., 71566-26-2) are more versatile in aqueous systems . Nitro groups in all compounds enhance electron deficiency, stabilizing the azo linkage but increasing toxicity concerns .

Q & A

Q. What synthetic methodologies are optimal for preparing this cobalt-based azo complex, and how do reaction conditions influence coordination geometry?

This complex is synthesized by coordinating cobalt(II) ions with two azo ligands derived from 2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramide. Key parameters include:

  • pH control (6–8) to deprotonate hydroxyl and azo groups for effective metal-ligand binding.
  • Stoichiometric ratios (2:1 ligand-to-cobalt) to avoid polynuclear species.
  • Solvent choice (e.g., DMF or DMSO) to enhance ligand solubility and stabilize the Co(II) center. Post-synthesis, characterization via UV-Vis (λmax ~480 nm in DMSO ) and FTIR (azo νN=N at ~1580 cm<sup>-1</sup>) confirms ligand coordination.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this cobaltate complex?

  • Single-crystal X-ray diffraction resolves the octahedral geometry, with Co(II) bound to two azo ligands via hydroxyl (O), azo (N), and carbonyl (O) donor atoms .
  • Elemental analysis validates the molecular formula (C32H25CoN8O10; MW 740.53 g/mol).
  • Magnetic susceptibility (SQUID) differentiates high-spin (paramagnetic) and low-spin (diamagnetic) states, though inconsistencies may arise due to solvent effects.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic structure and substituent effects on this complex’s absorption properties?

The nitro (-NO2) and phenyl groups significantly influence the azo ligand’s π-conjugation and charge-transfer transitions.

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap) to predict UV-Vis absorption bands.
  • Time-Dependent DFT (TD-DFT) models solvent effects (e.g., DMSO polarizability) on spectral shifts. Discrepancies between experimental and theoretical λmax values may arise from approximations in solvation models or crystal packing effects.

Q. What strategies address contradictions in reported magnetic data for Co(II) azo complexes with similar ligands?

Disparities in magnetic moments (e.g., μeff = 3.2–4.1 μB) can stem from:

  • Spin-crossover behavior : Temperature-dependent transitions between high-spin (S = 3/2) and low-spin (S = 1/2) states.
  • Ligand field strength : Electron-withdrawing substituents (e.g., -NO2) increase ligand field splitting, favoring low-spin configurations.
  • Crystallographic distortions : Jahn-Teller effects in octahedral Co(II) may alter magnetic anisotropy. Methodological recommendation: Conduct variable-temperature SQUID measurements coupled with XANES to correlate geometry with spin state .

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